molecular formula C45H92 B14263303 15,17-Dimethyltritetracontane CAS No. 185038-04-4

15,17-Dimethyltritetracontane

Cat. No.: B14263303
CAS No.: 185038-04-4
M. Wt: 633.2 g/mol
InChI Key: VXTZFFHFIXNNPB-UHFFFAOYSA-N
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Description

15,17-Dimethyltritetracontane is a branched alkane with a linear carbon chain of 43 carbons (tritetracontane, C₄₃H₈₈) and methyl groups substituted at the 15th and 17th positions. Its molecular formula is C₄₃H₈₈, with an approximate molecular weight of 605.16 g/mol based on the parent compound tritetracontane .

Branched alkanes like this compound are critical in materials science and combustion studies due to their influence on physical properties such as melting point, viscosity, and soot formation .

Properties

CAS No.

185038-04-4

Molecular Formula

C45H92

Molecular Weight

633.2 g/mol

IUPAC Name

15,17-dimethyltritetracontane

InChI

InChI=1S/C45H92/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-45(4)43-44(3)41-39-37-35-33-31-18-16-14-12-10-8-6-2/h44-45H,5-43H2,1-4H3

InChI Key

VXTZFFHFIXNNPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15,17-Dimethyltritetracontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are conducted in large-scale reactors under controlled temperatures and pressures to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

15,17-Dimethyltritetracontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.

    Substitution: Halogenation is a common substitution reaction where halogens such as chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a metal catalyst like palladium or platinum.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or heat.

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

15,17-Dimethyltritetracontane finds applications in various fields:

    Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure.

    Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mechanism of Action

The mechanism of action of 15,17-Dimethyltritetracontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 15,17-dimethyltritetracontane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Methyl Substitution Positions
This compound C₄₃H₈₈ ~605.16* Not Available 15, 17
Tritetracontane (parent) C₄₃H₈₈ 605.16 7098-21-7 None
15,19-Dimethyltritriacontane C₃₅H₇₂ 492.95 56987-80-5 15, 19
15,19-Dimethylheptatriacontane C₃₉H₈₀ 549.05 56987-91-8 15, 19
17-Methyltritriacontane C₃₄H₇₀ 478.92 58349-88-5 17
5,17-Dimethyltritriacontane C₃₅H₇₂ 504.01† 75-938-8 5, 17

*Estimated based on tritetracontane .
†Molecular weight in may be inconsistent with calculated values (expected ~492.95 g/mol for C₃₅H₇₂) .

Key Observations:

Chain Length and Branching: this compound has the longest carbon chain (C₄₃) among the listed compounds, resulting in higher molecular weight compared to C₃₅–C₃₉ analogs.

Impact of Methyl Group Position: Compounds with adjacent methyl groups (e.g., 15,17 vs. 15,19) may exhibit steric hindrance, altering solubility and reactivity. For example, 5,17-dimethyltritriacontane’s distal branching could enhance solubility in nonpolar solvents compared to mid-chain substitutions .

Implications of Structural Differences

  • Physical Properties :
    Longer carbon chains (e.g., tritetracontane vs. tritriacontane) increase van der Waals forces, leading to higher melting and boiling points. For instance, tritetracontane (C₄₃H₈₈) has a higher boiling point than heptatriacontane (C₃₇H₇₆) due to increased chain length .

    • Methyl branching typically lowers melting points compared to linear alkanes by disrupting molecular packing .
  • Applications: Branched alkanes are used as surfactants, lubricant additives, and reference standards in mass spectrometry . Compounds like 15,19-dimethylheptatriacontane may influence soot nanostructure and PAH condensation in combustion processes .

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